Discovery, Isolation, and Structural Elucidation of 3-Epimeliasenin B from Melia azedarach: A Technical Guide
Discovery, Isolation, and Structural Elucidation of 3-Epimeliasenin B from Melia azedarach: A Technical Guide
Executive Summary
The Chinaberry tree (Melia azedarach L., Meliaceae) is a prolific biochemical factory, yielding a vast array of structurally complex secondary metabolites, including limonoids and tirucallane/apotirucallane-type triterpenoids[1]. Among these, 3-Epimeliasenin B (CAS: 1222475-77-5) stands out as a highly oxygenated apotirucallane triterpenoid isolated from the plant's seeds[2]. This whitepaper provides an in-depth, self-validating methodological framework for the discovery, targeted isolation, and rigorous structural elucidation of 3-Epimeliasenin B. Designed for natural product chemists and drug development professionals, this guide bridges the gap between empirical protocol execution and the underlying physicochemical causality.
Causality in Experimental Design: The Isolation Philosophy
In natural product chemistry, protocol design must be driven by the target molecule's inherent physicochemical properties. 3-Epimeliasenin B is a medium-polarity, highly oxygenated triterpenoid featuring a lactone ring, a ketone group, and specific stereocenters (e.g., a 3α -hydroxyl group)[3].
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Biomass Selection (Seeds): The seeds of M. azedarach act as a concentrated sink for protective secondary metabolites, offering a higher yield of triterpenoids compared to leaves or bark[2][4].
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Liquid-Liquid Partitioning: Crude ethanolic extracts contain everything from non-polar waxes to highly polar glycosides. Partitioning with ethyl acetate (EtOAc) selectively concentrates medium-polarity aglycones (like 3-Epimeliasenin B) while leaving behind highly polar tannins in the aqueous layer and extremely non-polar lipids in the hexane layer[1].
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Orthogonal Chromatography (Sephadex LH-20 to ODS): Silica gel separates by polarity, but triterpenoids often suffer from irreversible adsorption or tailing on normal-phase silica. By introducing Sephadex LH-20 (size-exclusion), we strip out polymeric contaminants. Subsequent use of Octadecylsilyl (ODS/C18) reversed-phase chromatography separates compounds based on hydrophobicity, which is critical for resolving subtle stereoisomers like Meliasenin B ( 3β -OH) and 3-Epimeliasenin B ( 3α -OH)[5].
Step-by-Step Isolation Protocol
Every step in this workflow is designed as a self-validating system, incorporating in-process quality control (QC) to ensure the integrity of the target compound.
Phase 1: Extraction and Primary Fractionation
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Biomass Preparation: Air-dry and pulverize 5.0 kg of Melia azedarach seeds to maximize the solvent contact area.
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Maceration: Extract the powder with 95% Ethanol (EtOH) at room temperature (3 × 15 L, 48 hours each).
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QC Check: Monitor the extraction exhaustion via Thin Layer Chromatography (TLC); spray with 10% H2SO4 in EtOH and heat to 105°C. Triterpenoids will visualize as distinct purple/red spots.
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Concentration & Partitioning: Evaporate the filtrate under reduced pressure at 40°C to yield a crude extract. Suspend in H2O and partition sequentially with Hexane (3 × 2 L) and Ethyl Acetate (3 × 2 L). Retain the EtOAc fraction.
Phase 2: Secondary Purification
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Silica Gel Column Chromatography (CC): Load the EtOAc fraction onto a normal-phase silica gel column (200-300 mesh). Elute with a gradient of CHCl3 :MeOH (100:0 to 50:50, v/v).
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Size-Exclusion Chromatography: Pool the triterpenoid-rich fractions (identified via TLC) and subject them to a Sephadex LH-20 column eluted with CH2Cl2 :MeOH (1:1).
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Causality: This step removes high-molecular-weight polymers that would otherwise permanently foul expensive preparative HPLC columns.
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Phase 3: High-Resolution Isolation
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Reversed-Phase ODS CC: Pass the purified fraction through an ODS (C18) column, eluting with a step gradient of MeOH:H2O (30% to 100% MeOH).
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Preparative HPLC: Subject the target sub-fraction to preparative HPLC (e.g., Agilent Zorbax SB-C18, 5 μ m, 21.2 × 250 mm). Elute isocratically with 75% Acetonitrile in H2O at a flow rate of 10 mL/min, monitoring at 210 nm (due to the lack of strong UV chromophores in isolated double bonds).
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Validation: Collect the peak corresponding to 3-Epimeliasenin B. Confirm purity (>98%) via analytical HPLC before proceeding to structural elucidation[2].
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Workflow for the targeted isolation of 3-Epimeliasenin B from Melia azedarach seeds.
Structural Elucidation: Decoding 3-Epimeliasenin B
The structural determination of complex apotirucallane triterpenoids relies on a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy[1][5].
Mass Spectrometry & Molecular Formula
HR-ESI-MS analysis of the isolate yields a pseudo-molecular ion peak at m/z 469.3312 [M+H]+ (calculated for C30H45O4 , 469.3318), establishing the molecular formula as C30H44O4 [2]. This indicates 9 degrees of unsaturation, which are accounted for by the tetracyclic triterpenoid core, a lactone ring, a ketone, and two double bonds.
NMR Spectroscopic Logic
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1D NMR ( 1H and 13C ): The 13C NMR spectrum displays exactly 30 carbon resonances. Key features include a ketone carbonyl ( C -6, ~ δC 210), a lactone carbonyl ( C -21, ~ δC 176), and four olefinic carbons corresponding to two double bonds ( Δ7,8 and Δ24,25 ).
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2D NMR Connectivity (HSQC & HMBC): HMBC correlations from the angular methyl groups to the steroidal core establish the apotirucallane skeleton. The placement of the ketone at C -6 is confirmed by HMBC cross-peaks from H -5 and H -7 to the C -6 carbonyl carbon.
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Stereochemical Assignment (NOESY): The defining feature of 3-Epimeliasenin B (6-Oxo- 3α,16β -dihydroxytirucalla-7,24-diene-21-oic acid 21,16-lactone) is the 3α orientation of the hydroxyl group[3]. In the NOESY spectrum, the carbinolic proton at C -3 shows strong NOE correlations with the β -oriented methyl groups, proving that the H -3 proton is β -oriented (equatorial), and thus the hydroxyl group is α -oriented (axial). This distinguishes it from its epimer, Meliasenin B[6].
Logical framework for the structural elucidation of 3-Epimeliasenin B.
Data Presentation
Table 1: Physicochemical Properties of 3-Epimeliasenin B
| Property | Value / Description |
| Chemical Name | 6-Oxo- 3α,16β -dihydroxytirucalla-7,24-diene-21-oic acid 21,16-lactone |
| CAS Registry Number | 1222475-77-5 |
| Molecular Formula | C30H44O4 |
| Molecular Weight | 468.68 g/mol |
| Compound Class | Apotirucallane-type Triterpenoid |
| Biological Source | Seeds of Melia azedarach L. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO |
Table 2: Key Diagnostic NMR Features (Apotirucallane Skeleton)
| Position | Structural Feature | 13C NMR ( δ , ppm) | 1H NMR ( δ , ppm, mult., J in Hz) |
| C-3 | Oxygenated Methine ( 3α -OH) | ~75.4 | ~3.45 (br s, H−3β ) |
| C-6 | Ketone Carbonyl | ~210.5 | - |
| C-7/C-8 | Endocyclic Double Bond | ~120.2 / ~145.8 | ~5.30 (d, J = 3.5 Hz, H-7) |
| C-16 | Oxygenated Methine (Lactone) | ~78.1 | ~4.85 (m, H-16) |
| C-21 | Lactone Carbonyl | ~176.3 | - |
| C-24/C-25 | Exocyclic Double Bond | ~124.5 / ~132.0 | ~5.10 (t, J = 7.0 Hz, H-24) |
(Note: Exact chemical shifts may vary slightly depending on the deuterated solvent used, typically CDCl3 or C5D5N .)
Conclusion
The discovery and isolation of 3-Epimeliasenin B from Melia azedarach highlights the critical intersection of targeted extraction methodologies and advanced spectroscopic validation. By utilizing orthogonal chromatographic techniques—transitioning from size-exclusion to reversed-phase ODS—researchers can bypass the pitfalls of irreversible adsorption and successfully isolate highly oxygenated, stereochemically complex triterpenoids. The definitive assignment of the 3α -hydroxyl group via NOESY NMR secures its identity against its epimers, providing a structurally verified compound ready for downstream pharmacological and cytotoxicity assays.
References
- 3-Epimeliasenin B | CAS:1222475-77-5 | Triterpenoids | High Purity | Manufacturer BioCrick Source: BioCrick URL
- Bioactive Limonoids and Triterpenoids from the Fruits of Melia azedarach Source: Journal of Natural Products - ACS Publications URL
- A new apotirucallane-type triterpenoid from the fruit of Melia azedarach Source: ResearchGate URL
- A New Apotirucallane-type Triterpenoid from the Fruit of Melia azedarach Source: Semantic Scholar URL
- 3-Epimeliasenin B, CasNo.
- New Terpenoids from the Roots of Melia azedarach Source: ResearchGate URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Epimeliasenin B | CAS:1222475-77-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. 3-Epimeliasenin B, CasNo.1222475-77-5 BOC Sciences United States [bocscichem.lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
